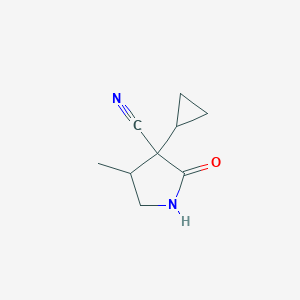

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Overview

Description

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

- 3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

- 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carboxamide

- 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carboxylic acid

Uniqueness

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions.

Biological Activity

Introduction

3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This compound, characterized by a pyrrolidine ring with a cyclopropyl group and a nitrile functional group, has garnered attention in pharmacological research due to its potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 164.20 g/mol. The compound exists in two stereoisomeric forms: (3S,4S) and (3R,4S), which influence its biological interactions and activities. The melting point is predicted to be around 388.6 °C, with a density of approximately 1.16 g/cm³ at 20 °C.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : The compound has demonstrated moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. In studies, it showed particular efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant bioactivity .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, although detailed investigations are required to elucidate its mechanisms of action and effectiveness against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors. These interactions may modulate the activity of specific pathways within biological systems, contributing to its pharmacological effects .

Synthesis

The synthesis of this compound can be achieved through several methods, often involving cyclization reactions under controlled conditions. Key synthetic routes include:

- Cyclization of Precursor Compounds : Utilizing appropriate precursors under specific temperature and pressure conditions.

- Catalytic Methods : Employing catalysts to enhance reaction efficiency and yield.

These methods allow for the production of the compound with high purity levels, making it suitable for further biological testing .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Cyclopropylpyrrolidine | Pyrrolidine ring with cyclopropyl substitution | Lacks carbonitrile functionality |

| 4-Ethylpyrrolidinone | Pyrrolidinone structure with ethyl group | Contains a carbonyl but no cyano group |

| 2-Oxo-pyrrolidine derivatives | General class with varied substituents | Diverse biological activities depending on substituents |

The distinct combination of functional groups and stereochemistry in this compound contributes to its unique biological activity compared to these similar compounds.

Case Studies

Recent studies have provided insights into the biological activity of this compound:

- Antibacterial Study : A study evaluated the antibacterial efficacy against various pathogens, revealing that the compound exhibited stronger activity against Streptococcus pyogenes and methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines indicated that certain derivatives of this compound displayed cytotoxic effects, warranting further exploration into their potential as anticancer agents .

Properties

IUPAC Name |

3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVJCDONHAWZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C1(C#N)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.